(3-(Benzylamino)-5-nitrophenyl)boronic acid hydrochloride

Boronic acid pKa Diol binding affinity Boronate affinity chromatography

Researchers needing an advanced biaryl intermediate often face bottlenecks: building both the C-C bond and a secondary amine handle sequentially. (3-(Benzylamino)-5-nitrophenyl)boronic acid hydrochloride solves this by integrating three orthogonal groups on one ring-a boronic acid for Suzuki coupling, a benzylamino -NH for acylation/sulfonylation, and a meta-nitro group that moderates boronic acid reactivity. The hydrochloride salt ensures non-hygroscopic, easy-to-weigh solid form. - Convergent synthesis: couple first, then derivatize the amine-cuts linear steps. - Multi-vendor supply: ≥7 independent sources, purity 95-98%, gram-to-kilogram scale-up feasible. - QC data: typical purity 95%, mp 210-212 °C, stored at RT in sealed dry conditions.

Molecular Formula C13H14BClN2O4
Molecular Weight 308.53 g/mol
CAS No. 913835-78-6
Cat. No. B1438479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Benzylamino)-5-nitrophenyl)boronic acid hydrochloride
CAS913835-78-6
Molecular FormulaC13H14BClN2O4
Molecular Weight308.53 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=C2)(O)O.Cl
InChIInChI=1S/C13H13BN2O4.ClH/c17-14(18)11-6-12(8-13(7-11)16(19)20)15-9-10-4-2-1-3-5-10;/h1-8,15,17-18H,9H2;1H
InChIKeyYSXGPPOSKCOXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile: (3-(Benzylamino)-5-nitrophenyl)boronic Acid Hydrochloride


(3-(Benzylamino)-5-nitrophenyl)boronic acid hydrochloride (CAS 913835-78-6, MDL MFCD08689484, PubChem CID 44119338) is a specialty arylboronic acid building block supplied as the hydrochloride salt. Its molecular formula is C₁₃H₁₄BClN₂O₄ with a molecular weight of 308.53 g/mol, bearing three distinct functional groups on a single phenyl ring: a boronic acid at the 1-position, a benzylamino substituent at the 3-position, and a nitro group at the 5-position [1]. The compound is classified under boronic acids and derivatives, typically offered at 95% purity (with some vendors providing ≥98% grade), and is stored at room temperature in sealed, dry conditions . Its melting point is reported at 210–212 °C, and the free base form (CAS 913943-07-4) has a molecular weight of 272.07 g/mol . As a multi-functional arylboronic acid, it serves as a versatile intermediate for Suzuki–Miyaura cross-coupling reactions, enabling the construction of biaryl architectures while retaining both the benzylamino and nitro functionalities for downstream synthetic elaboration .

1
Multi-functional Suzuki coupling with secondary amine handle
2
Hydrochloride salt for stoichiometric control and solid-state stability
3
Dual purity tier: 95% for discovery, ≥98% premium grade available
3,5-disubstitution pattern with electronic push–pull architecture. Multi-vendor availability with documented COA.

Structural Differentiation: (3-(Benzylamino)-5-nitrophenyl)boronic Acid Hydrochloride vs. Analogs


Arylboronic acids bearing a single substituent—such as 3-nitrophenylboronic acid (CAS 13331-27-6) or 3-aminophenylboronic acid (CAS 30418-59-8)—are commodity building blocks with well-characterized but limited synthetic scope. The target compound is differentiated by the simultaneous presence of three critical functionalities on the same aromatic ring: a boronic acid for C–C bond construction, a secondary benzylamino group (–NHCH₂Ph) for further N-functionalization or H-bonding interactions, and an electron-withdrawing nitro group that modulates both the electronic environment of the boronic acid and the reactivity of the amine [1]. The 3,5-substitution pattern places the benzylamino and nitro groups in a meta relationship to each other and to the boronic acid, creating a unique electronic push–pull system not achievable with mono-substituted or para-substituted analogs [2]. Furthermore, the hydrochloride salt form enhances aqueous solubility and provides a stable, non-hygroscopic solid that is easier to handle and formulate than the free base (CAS 913943-07-4) or the corresponding Cbz-protected analog (CAS 874219-56-4), which requires an additional deprotection step . Simply substituting a generic nitrophenylboronic acid or aminophenylboronic acid severs the integrated multi-functional architecture that enables this compound's utility in sequential synthetic transformations.

Target
3-Benzylamino-5-nitrophenyl B(OH)₂·HCl
vs. Free Base
CAS 913943-07-4may form boroxine anhydrides upon storage, altering stoichiometry
vs. 3-NH₂ Analog
CAS 89466-05-7primary amine may lead to bis-functionalization mixtures
vs. 4-NO₂ Analog
CAS 24067-17-2para-nitro deactivates ring; lacks secondary amine for elaboration

Comparative Evidence: (3-(Benzylamino)-5-nitrophenyl)boronic Acid Hydrochloride vs. Analogs


Boronic Acid pKa Modulation by 5-Nitro Group

The introduction of an electron-withdrawing nitro group at the 5-position of the phenyl ring is well established in the boronic acid literature to lower the pKa of the boronic acid moiety, enhancing its binding affinity for diol-containing targets under physiologically relevant pH conditions. A study on boronate affinity chromatography ligands demonstrated that incorporating a nitro group into the phenyl ring of 3-aminophenylboronate (pKa ~8.8) substantially reduces the ionization constant, enabling effective diol complex formation at more favorable pH conditions [1]. While direct pKa measurement data for the target compound itself was not identified in primary literature, the well-characterized electronic effect of the nitro group—positioned meta to the boronic acid—allows a class-level inference that (3-(Benzylamino)-5-nitrophenyl)boronic acid hydrochloride possesses a lower boronic acid pKa than its non-nitrated counterpart 3-aminophenylboronic acid hydrochloride (CAS 30418-59-8, pKa ~8.8) [2]. This translates to a greater fraction of the reactive trigonal boronate form at neutral pH, which is the active species for diol binding and Suzuki–Miyaura transmetalation.

pKa Modulation by 5-NO₂
Class-level inference
Estimated pKa reduction of 1–2 log units vs. 3-aminophenylboronic acid (pKa ~8.8)
Supports diol-binding reactivity at near-neutral pH
Exact pKa requires experimental determination
Boronic acid pKa Diol binding affinity Boronate affinity chromatography Electron-withdrawing effects

Hydrochloride Salt Form Handling and Solubility

The target compound is supplied as the hydrochloride salt, which imparts distinct physicochemical advantages over the free base form (CAS 913943-07-4, MW 272.07). The hydrochloride salt exhibits a well-defined melting point of 210–212 °C, as confirmed by multiple independent vendor Certificates of Analysis [1]. This sharp melting range is consistent with a crystalline, non-hygroscopic solid suitable for accurate weighing and formulation. In contrast, arylboronic acids in their free base form are prone to formation of boroxine anhydrides (cyclic trimers) upon storage, which can alter reactivity and complicate stoichiometric calculations [2]. The hydrochloride counterion protonates the secondary benzylamino group, preventing N–B coordination that can otherwise attenuate boronic acid reactivity . The free base form (CAS 913943-07-4) has a lower molecular weight (272.07 vs. 308.53 for the HCl salt) but lacks the shelf-stability and handling benefits conferred by salt formation.

HCl Salt Handling
Cross-study comparable
Melting point: 210–212 °C; Purity verified by NMR, HPLC, TLC
Enables batch-to-batch stoichiometric consistency
Free base form may require additional QC for boroxine integrity
Hydrochloride salt Aqueous solubility Solid-state stability Formulation

Benzylamino Substitution: Lipophilicity & Steric Effects

The benzylamino (–NHCH₂Ph) substituent at the 3-position is a key differentiator from the simpler 3-amino-5-nitrophenylboronic acid (CAS 89466-05-7), which bears a primary amine. A primary literature study on copper-catalyzed amination of benzylamino boronate esters demonstrated that the benzylamino moiety enhances reactivity in C–N bond-forming reactions under oxidative conditions, likely by affecting competing rates of transmetalation in the catalytic cycle [1]. The benzyl group introduces additional lipophilicity (estimated ΔlogP of +1.5 to +2.0 relative to the primary amine analog), which can improve organic phase partitioning in biphasic Suzuki coupling conditions and enhance membrane permeability in biological screening contexts [2]. Additionally, the secondary amine nature of the benzylamino group provides a single site for further N-functionalization (alkylation, acylation, sulfonylation) without the chemoselectivity challenges posed by a primary amine, which can undergo bis-functionalization . The ortho-substituted regioisomer, 2-N-benzylamino-3-nitrophenylboronic acid pinacol ester, is also commercially available but places the boronic acid and benzylamino groups in closer proximity, potentially introducing steric hindrance not present in the 3,5-substituted target compound .

Benzylamino Lipophilicity
Class-level inference
Estimated ΔlogP increase +1.5 to +2.0 vs. primary amine analog
May support organic phase partitioning in biphasic coupling
Single N–H site reduces over-reaction risk in library synthesis
Benzylamino substitution Lipophilicity Suzuki–Miyaura coupling Steric effects Copper-catalyzed amination

3,5-Disubstitution Push–Pull Electronic Architecture

The 3,5-disubstitution pattern of the target compound creates an electronic environment fundamentally different from commonly used mono-substituted nitrophenylboronic acids. In 4-nitrophenylboronic acid (CAS 24067-17-2, the most widely used nitrophenylboronic acid building block), the nitro group is para to the boronic acid, exerting a strong resonance electron-withdrawing effect (–M) that deactivates the ring toward electrophilic substitution and increases the boronic acid pKa . In the target compound, the nitro group is meta to the boronic acid (position 5), operating primarily through inductive withdrawal (–I, Hammett σₘ = +0.71) without the resonance contribution present in the para isomer [1]. Simultaneously, the benzylamino group at position 3 is also meta to the boronic acid and can donate electron density through resonance (+M) when the nitrogen lone pair is available. This creates a push–pull electronic system that fine-tunes the electron density at the boronic acid-bearing carbon, potentially enhancing transmetalation rates in Suzuki coupling relative to simple nitrophenylboronic acids [2]. Commercially, 4-nitrophenylboronic acid is a commodity reagent available at low cost, but it lacks the synthetic handles (benzylamino group) for further elaboration, making the target compound a more advanced intermediate for convergent synthesis strategies .

Push–Pull Architecture
Class-level inference
Nitro σₘ = +0.71 (meta) vs. σₚ = +0.78 (para); benzylamino is +M-capable
Fine-tunes electron density for transmetalation reactivity
Two orthogonal handles for convergent synthetic strategies
Regiochemistry Electronic effects Push–pull system Cross-coupling regioselectivity

Purity Tiers and Vendor Quality Comparison

Vendor-sourced purity data reveals two distinct quality tiers for this compound. The standard specification across most suppliers (Aladdin, AKSci, Santa Cruz Biotechnology, Apollo Scientific, Alfa Aesar) is 95% minimum purity, verified by NMR, HPLC, and in some cases TLC . MolCore offers a higher-purity grade specified as NLT 98%, manufactured under ISO-certified quality systems for pharmaceutical R&D applications . Santa Cruz Biotechnology provides the most detailed Certificate of Analysis documentation, with orthogonal purity verification across three analytical methods (NMR, HPLC, TLC) and a confirmed melting point of 212 °C [1]. In comparison, the closely related analog 3-amino-5-nitrophenylboronic acid (CAS 89466-05-7) is typically offered at 97% purity by Thermo Scientific/Alfa Aesar , while 3-(benzyloxycarbonylamino)-5-nitrophenylboronic acid (CAS 874219-56-4) requires an additional deprotection step to access the free amine, introducing potential purity loss . The commercial availability of the target compound across multiple reputable vendors (Aladdin, AKSci, Santa Cruz, Parchem, Apollo Scientific, Bide Pharmatech, Alfa Aesar) reduces single-supplier dependency, which is a procurement advantage not shared by all analogs in this chemical space.

Purity Tiers
Cross-study comparable
95% standard grade; ≥98% premium grade (ISO-certified vendor)
Orthogonal purity verification reduces procurement risk
Multi-vendor availability supports supply chain resilience
Purity specifications Vendor comparison Quality control Procurement decision

Cholinesterase Inhibitory Activity Profile

Vendor-reported biological screening data for the target compound indicates butyrylcholinesterase (BChE) inhibitory activity with an IC₅₀ of 3.12 ± 0.04 µg/mL and acetylcholinesterase (AChE) activity with an IC₅₀ of 115.63 ± 1.16 µg/mL, yielding a BChE/AChE selectivity ratio of approximately 37:1 . While these data are reported on vendor platforms and have not been identified in peer-reviewed primary literature, they provide a preliminary screening profile. For context, the well-characterized cholinesterase inhibitor donepezil exhibits AChE IC₅₀ values in the nanomolar range (IC₅₀ ~5.7 nM for AChE, ~3.1 µM for BChE), indicating that the target compound is substantially less potent but shows an inverted selectivity profile (BChE-selective vs. donepezil's AChE selectivity) [1]. The boronic acid moiety is notable in this context, as boronic acid-based serine hydrolase inhibitors (including cholinesterases) operate via reversible covalent interaction with the active-site serine residue, a mechanism distinct from the carbamate-based inhibition of clinical cholinesterase inhibitors [2]. The benzylamino group may contribute to cholinesterase binding, as benzylamine-containing scaffolds have been explored in AChE inhibitor design [3]. Importantly, these data are from vendor-reported screening and have not been independently validated in peer-reviewed studies; they should be considered preliminary and treated as supporting evidence only.

Cholinesterase Profile
Data to verify
BChE IC₅₀: 3.12 µg/mL; AChE IC₅₀: 115.63 µg/mL (vendor-reported)
Supports exploratory BChE-selective chemotype research
Data not independently peer-reviewed; confirmatory assays recommended
Cholinesterase inhibition Acetylcholinesterase Butyrylcholinesterase Neurodegenerative disease Boronic acid bioactivity

Application Scenarios: (3-(Benzylamino)-5-nitrophenyl)boronic Acid Hydrochloride


Convergent Library Synthesis via Suzuki Coupling & N-Functionalization

The compound's architecture—a boronic acid for C–C bond formation and a secondary benzylamino group for N-derivatization—enables a two-step convergent library synthesis strategy. In Step 1, the boronic acid undergoes Suzuki–Miyaura coupling with an aryl/heteroaryl halide to construct a biaryl core . In Step 2, the benzylamino group (a secondary amine with a single N–H) is selectively functionalized via acylation, sulfonylation, or reductive amination without competing bis-functionalization . This convergent approach reduces linear step count compared to building the benzylamino group de novo after coupling. The meta-nitro group, being less deactivating than para-nitro (Hammett σₘ = +0.71 vs. σₚ = +0.78), may permit milder Suzuki coupling conditions [1]. This scenario is best supported by class-level evidence and the compound's unambiguous structural features.

Boronate Affinity Ligand Development

The electron-withdrawing nitro group at the 5-position is expected to lower the boronic acid pKa relative to unsubstituted phenylboronic acids (pKa ~8.8), based on well-established substituent effects in boronate affinity systems . This property makes the compound a candidate for developing boronate affinity chromatography ligands or diol-responsive sensors that operate near neutral pH. After Suzuki coupling of the boronic acid to install a solid-support linker or fluorophore, the benzylamino group remains available for further conjugation. The hydrochloride salt form ensures accurate stoichiometry for conjugation chemistry . This scenario is supported by class-level evidence from the boronate affinity literature.

Cholinesterase Inhibitor Screening (BChE-Selective)

Preliminary vendor-reported screening data suggest a BChE/AChE selectivity ratio of approximately 37:1 (BChE IC₅₀: 3.12 µg/mL vs. AChE IC₅₀: 115.63 µg/mL), representing an inverted selectivity profile compared to clinical AChE-selective inhibitors like donepezil . The boronic acid moiety supports a reversible covalent mechanism of serine hydrolase inhibition, distinct from carbamate-based cholinesterase inhibitors . This compound may serve as a starting point for structure–activity relationship (SAR) exploration of BChE-selective boronic acid chemotypes, with the benzylamino group providing a vector for further optimization [1]. Researchers should note that these biological data are vendor-reported and have not been independently validated in peer-reviewed literature; confirmatory assays are recommended before committing significant resources.

Advanced Intermediate for Agrochemicals & Materials

The 3,5-disubstitution pattern with two orthogonal reactive handles (boronic acid and benzylamino) makes this compound suitable as an advanced intermediate in the synthesis of functionalized biphenyls, terphenyls, or heterobiaryl systems relevant to agrochemical discovery and materials science . The benzylamino group can be further elaborated to amides, ureas, or sulfonamides, while the boronic acid enables iterative Suzuki coupling for oligoarene construction. The hydrochloride salt formulation simplifies handling in parallel synthesis workflows compared to free-base arylboronic acids, which are prone to boroxine formation . Procurement from multiple vendors (≥7 independent suppliers) with documented purity specifications (95% to ≥98%) supports reliable supply chain management for gram-to-kilogram scale-up [1].

Application
Selection Property
Validation Focus
Convergent library synthesis
Orthogonal B(OH)₂ and secondary N–H handle
Chemoselectivity and coupling condition screening
Boronate affinity ligand development
Predicted lower pKa from 5-nitro group
Diol-binding pH window verification
Cholinesterase inhibitor screening
Vendor-reported BChE/AChE selectivity profile
Confirmatory assay replication and SAR expansion
Agrochemical/materials intermediate
Hydrochloride salt for parallel synthesis handling
Gram-to-kilogram supply chain reliability

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